molecular formula C11H9NO3 B183485 4-Hydroxy-8-methylquinoline-3-carboxylic acid CAS No. 57278-42-9

4-Hydroxy-8-methylquinoline-3-carboxylic acid

Cat. No. B183485
CAS RN: 57278-42-9
M. Wt: 203.19 g/mol
InChI Key: UJIRBIMPTSELQD-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-8-methylquinoline-3-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a hydroxy group at the 4th position, a methyl group at the 8th position, and a carboxylic acid group at the 3rd position .


Physical And Chemical Properties Analysis

4-Hydroxy-8-methylquinoline-3-carboxylic acid is a solid substance . It has a molecular weight of 203.2 . The melting point of a similar compound, 4-Hydroxy-6-methylquinoline-3-carboxylic acid, is 272-278 °C .

Scientific Research Applications

  • Chemical Synthesis Studies

    • Field : Chemical Synthesis
    • Application Summary : 4-Hydroxy-8-methylquinoline-3-carboxylic acid may be used in chemical synthesis studies .
  • Pharmaceutical Research

    • Field : Pharmaceutical Research
    • Application Summary : Quinoline and its analogues, including 4-Hydroxy-8-methylquinoline-3-carboxylic acid, have been studied for their potential biological and pharmaceutical activities .
  • Antibacterial and Antifungal Studies

    • Field : Microbiology
    • Application Summary : Quinoline and its analogues, including 4-Hydroxy-8-methylquinoline-3-carboxylic acid, have been found to have antibacterial and antifungal activities .
  • Organic Chemistry Research

    • Field : Organic Chemistry
    • Application Summary : 4-Hydroxy-8-methylquinoline-3-carboxylic acid may be used in organic chemistry research, particularly in the synthesis of other quinoline derivatives .
  • Chemical Industry

    • Field : Industrial Chemistry
    • Application Summary : 4-Hydroxy-8-methylquinoline-3-carboxylic acid can be used in the chemical industry for the synthesis of other chemicals .
  • Bioactive Compound Synthesis

    • Field : Medicinal Chemistry
    • Application Summary : Quinoline and its analogues, including 4-Hydroxy-8-methylquinoline-3-carboxylic acid, have been found to have various biological activities, and can be used in the synthesis of bioactive compounds .

Future Directions

The future research directions for 4-Hydroxy-8-methylquinoline-3-carboxylic acid could involve further exploration of its synthesis, chemical reactions, and biological activities. More studies are needed to understand its mechanism of action and potential applications .

properties

IUPAC Name

8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIRBIMPTSELQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972785
Record name 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-8-methylquinoline-3-carboxylic acid

CAS RN

57278-42-9
Record name NSC199379
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM ROBERTS - The Journal of Organic Chemistry, 1949 - ACS Publications
… 4-Hydroxy-8-methylquinoline-3-carboxylic acid, mp 259, dec. Anal. Calc’d for CiiH9N03: C, … (15%) of 4-hydroxy-8-methylquinoline-3-carboxylic acid, mp 259, dec. This product probably …
Number of citations: 122 pubs.acs.org

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